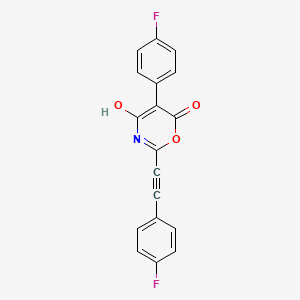
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorophenyl groups and an oxazinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of phenol–yne click reactions, where phenol-containing precursors react with acetylenic compounds under mild conditions (e.g., at 40°C in a common solvent) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, while the oxazinone ring may play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but has a different core structure.
4-(4-Fluorophenyl)ethynylphenol: Similar in having the ethynyl and fluorophenyl groups but lacks the oxazinone ring.
Uniqueness
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is unique due to its combination of fluorophenyl groups and the oxazinone ring, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H9F2NO3 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-6-1-11(2-7-13)3-10-15-21-17(22)16(18(23)24-15)12-4-8-14(20)9-5-12/h1-2,4-9,22H |
Clave InChI |
UEFNRLDDEMOWJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=NC(=C(C(=O)O2)C3=CC=C(C=C3)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



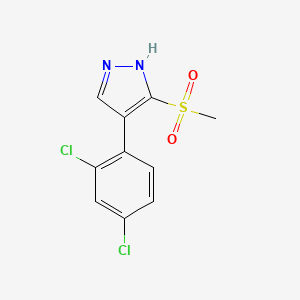



![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
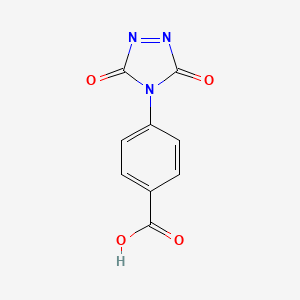
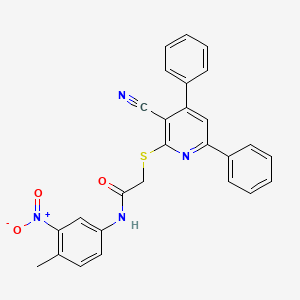
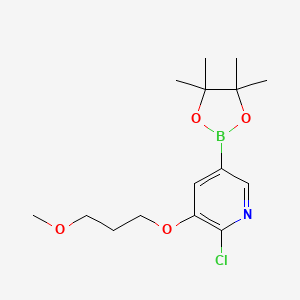
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)


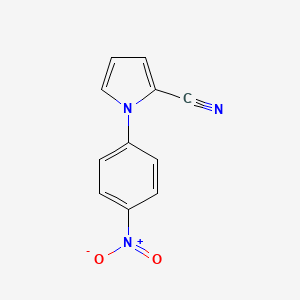
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
